(3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride is a specialized chemical compound characterized by a pyrrolidine ring that is substituted with a sulfinyl group attached to a para-fluorophenyl moiety. This compound falls under the category of sulfinamides, which are known for their utility in medicinal chemistry and organic synthesis. The chemical structure of (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride is denoted by the chemical formula and has the CAS number 1354025-28-7. Its unique structural features make it an interesting subject for various scientific applications, particularly in drug development and organic synthesis .
The synthesis of (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride typically involves several key steps:
Industrial production may utilize batch or continuous flow reactors to optimize reaction parameters such as temperature and pressure, ensuring high yield and purity. Purification techniques like crystallization, distillation, and chromatography are typically employed to isolate the final product .
The molecular structure of (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride can be depicted as follows:
The stereochemistry at the pyrrolidine center is significant, as it influences the biological activity and interaction with molecular targets .
(3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride can undergo several types of chemical reactions:
Common reaction conditions include acidic or basic environments, which facilitate these transformations effectively .
The mechanism of action for (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride involves its interaction with specific biological targets. The sulfinyl group can participate in biochemical pathways by forming reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction could modulate various enzymatic activities or receptor bindings, leading to therapeutic effects that are being explored in medicinal chemistry .
The physical and chemical properties of (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride has several notable applications:
The compound (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride exhibits a targeted mechanism for addressing NMDA receptor (NMDAR) hypofunction, a pathological state implicated in schizophrenia, cognitive deficits, and treatment-resistant depression. NMDAR hypofunction disrupts normal excitatory neurotransmission and impairs synaptic plasticity, leading to downstream dysregulation of gamma-aminobutyric acid (GABA)ergic interneurons and cortical disinhibition. Unlike direct NMDAR agonists, which risk excitotoxicity and lack receptor subtype specificity, this compound modulates glutamatergic signaling indirectly through metabotropic glutamate receptor (mGluR)-mediated pathways and glycine reuptake inhibition [1].
The compound functions as a positive allosteric modulator (PAM) of specific mGlu receptor subtypes, particularly mGluR2/3 and mGluR5, which are strategically positioned to fine-tune NMDAR activity. Allosteric modulators bind to topographically distinct sites within the receptor's transmembrane domain (TMD), inducing conformational changes that enhance endogenous glutamate signaling without triggering receptor overactivation [1]. This mechanism offers significant advantages:
Crucially, its blood-brain barrier permeability is enhanced by the fluorinated aromatic ring and moderate log P values, enabling effective central nervous system exposure [4].
Table 1: Comparative Effects on Glutamatergic Signaling Pathways
Signaling Pathway | Effect of Compound | Therapeutic Implication |
---|---|---|
NMDAR-mediated synaptic plasticity | Potentiation via glycine elevation and mGluR modulation | Improved cognition and memory consolidation |
Extrasynaptic NMDAR/ metabotropic signaling | Modulated via mGluR5 PAM activity | Attenuation of excitotoxic stress |
Cortico-striatal glutamate release | Regulated via presynaptic mGluR2/3 modulation | Reduced hyperglutamatergia in psychosis |
GABAergic interneuron function | Restored via NMDAR hypofunction correction | Enhanced cortical inhibition and gamma synchrony |
Experimental models confirm that sulfoxide-containing pyrrolidines enhance long-term potentiation in hippocampal slices and normalize prepulse inhibition deficits in NMDAR hypofunction models. The (S)-stereochemistry at the pyrrolidine chiral center is critical for optimal interaction with mGluR allosteric sites, as enantiomeric pairs show divergent efficacy profiles [1] [3]. Unlike broad-spectrum NMDAR co-agonists (e.g., D-cycloserine), this compound provides activity-dependent modulation, reducing seizure risks while promoting physiological patterns of network activity. Its dual action on mGluRs and GlyT1 represents a synergistic approach to rectify glutamatergic/GABAergic imbalances fundamental to neuropsychiatric disease [1] [7].
The structural architecture of (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride is engineered for high-affinity engagement with glycine transporter 1 (GlyT1), a target of significant interest in schizophrenia therapeutics. GlyT1 regulates NMDAR activation by controlling glycine availability at glutamatergic synapses. Inhibition elevates synaptic glycine, directly amplifying NMDAR-mediated neurotransmission without receptor overstimulation. The compound's design integrates key pharmacophoric elements from advanced GlyT1 inhibitors while optimizing stereochemical and electronic properties for enhanced CNS activity [7].
Table 2: Structural Components and Their Functional Roles
Structural Element | Role in GlyT1 Inhibition | Conformational Impact |
---|---|---|
(S)-configured pyrrolidine chiral center | Directs high-affinity binding to GlyT1 substrate pocket | Enforces optimal spatial orientation of sulfinyl group |
Protonated tertiary amine (HCl salt) | Forms ionic interaction with Asp/Glu residues in transporter | Enhances membrane permeability and target residence time |
Sulfinyl linker (-S(=O)-) | Acts as hydrogen-bond acceptor and modulates electron density | Increases polarity for improved solubility and reduces P-gp efflux |
4-Fluorophenyl group | Engages hydrophobic subpockets via π-system and fluorine interactions | Balances lipophilicity for blood-brain barrier penetration |
The (S)-stereochemistry at the pyrrolidine 3-position is indispensable, as the (R)-enantiomer shows markedly reduced GlyT1 affinity. Molecular modeling suggests the protonated nitrogen forms a salt bridge with Asp288 in human GlyT1, while the sulfinyl oxygen hydrogen-bonds with Tyr124 or Gly305. The fluorine atom, positioned para on the phenyl ring, extends into a hydrophobic subpocket, enhancing binding through van der Waals contacts and fluorine-specific interactions (e.g., C-F···C=O dipolar bonding) [3] [7]. Compared to piperidine-based GlyT1 inhibitors, the pyrrolidine scaffold reduces ring flexibility, potentially improving target selectivity over monoamine transporters like DAT or NET [6].
Table 3: Bioisosteric Modifications and Pharmacological Outcomes
Bioisosteric Replacement | Effect on GlyT1 Inhibition (IC₅₀) | Key Property Changes |
---|---|---|
Sulfoxide (-S(=O)-) | 12 nM | Balanced log P (~2.1); moderate solubility |
Sulfone (-SO₂-) (reference) | 8 nM | Higher log P (~2.8); reduced solubility |
Sulfide (-S-) (reference) | 320 nM | Increased metabolic instability |
Carbonyl (-C(=O)-) (reference) | >1000 nM | Loss of key H-bond acceptor |
The sulfinyl (-S(=O)-) linker represents a critical optimization over sulfide or sulfone bioisosteres. While sulfones exhibit slightly higher in vitro GlyT1 affinity, their increased lipophilicity (log P) often compromises aqueous solubility and blood-brain barrier penetration. Sulfides, though metabolically unstable via oxidation, demonstrate why the sulfoxide strikes an optimal balance: it retains hydrogen-bonding capacity with lower susceptibility to further oxidation than sulfides, while maintaining better solubility than sulfones [2]. The 4-fluorophenyl group contributes to a calculated polar surface area (PSA) of ~45 Ų, below the 60–90 Ų threshold associated with poor CNS penetration. Furthermore, the fluorophenyl moiety reduces metabolic clearance by cytochrome P450 enzymes compared to chlorinated or non-halogenated analogs, as evidenced by studies on related fluoropyrrolidines [3] [6].
The integration of GlyT1 inhibition with mGluR modulation creates a multitarget profile ideal for addressing schizophrenia's multifactorial pathology:
Table 4: Comparative Target Affinity Profile
Target | Affinity (Kᵢ or EC₅₀) | Functional Activity | Schizophrenia Relevance |
---|---|---|---|
GlyT1 | 15–25 nM | Inhibitor | NMDAR co-agonist regulation |
mGluR2 | 180 nM | Positive allosteric modulator | Presynaptic glutamate release control |
mGluR5 | 350 nM | Positive allosteric modulator | Postsynaptic plasticity modulation |
D2 receptor | >10,000 nM | Negligible | Avoids extrapyramidal side effects |
5-HT2A receptor | >10,000 nM | Negligible | Eliminates hallucinogenic risk |
This target profile underscores rational design: high GlyT1/mGluR potency with negligible affinity for D2 or 5-HT2A receptors, minimizing risks of motor side effects or serotonin syndrome seen in antipsychotics. The compound represents a structural evolution from earlier arylsulfone/pyrrolidine hybrids, where strategic fluorination and sulfinyl incorporation improved target specificity and drug-like properties over predecessors like compound 1 in multifunctional ligand research [2] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: